Cas no 1225777-63-8 (2-Azepan-1-yl-quinolin-8-ol)

2-Azepan-1-yl-quinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 2-Azepan-1-yl-quinolin-8-ol
- 8-Quinolinol, 2-(hexahydro-1H-azepin-1-yl)-
- 2-(Azepan-1-yl)quinolin-8-ol
- SCHEMBL15834207
- 1225777-63-8
- SB69562
-
- インチ: 1S/C15H18N2O/c18-13-7-5-6-12-8-9-14(16-15(12)13)17-10-3-1-2-4-11-17/h5-9,18H,1-4,10-11H2
- InChIKey: MGXJKYWHIWTNLD-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2O)C=CC=1N1CCCCCC1
計算された属性
- 精确分子量: 242.141913202g/mol
- 同位素质量: 242.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.4Ų
- XLogP3: 3.5
じっけんとくせい
- 密度みつど: 1.180±0.06 g/cm3(Predicted)
- Boiling Point: 443.5±25.0 °C(Predicted)
- 酸度系数(pKa): 5.95±0.40(Predicted)
2-Azepan-1-yl-quinolin-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228663-1g |
2-(Azepan-1-yl)quinolin-8-ol |
1225777-63-8 | 95% | 1g |
$490 | 2022-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666526-10g |
2-(Azepan-1-yl)quinolin-8-ol |
1225777-63-8 | 98% | 10g |
¥22575.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666526-1g |
2-(Azepan-1-yl)quinolin-8-ol |
1225777-63-8 | 98% | 1g |
¥7707.00 | 2024-08-09 | |
Chemenu | CM228663-1g |
2-(Azepan-1-yl)quinolin-8-ol |
1225777-63-8 | 95% | 1g |
$463 | 2021-08-04 | |
Chemenu | CM228663-10g |
2-(Azepan-1-yl)quinolin-8-ol |
1225777-63-8 | 95% | 10g |
$1356 | 2021-08-04 | |
Chemenu | CM228663-5g |
2-(Azepan-1-yl)quinolin-8-ol |
1225777-63-8 | 95% | 5g |
$958 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666526-5g |
2-(Azepan-1-yl)quinolin-8-ol |
1225777-63-8 | 98% | 5g |
¥15960.00 | 2024-08-09 |
2-Azepan-1-yl-quinolin-8-ol 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
2-Azepan-1-yl-quinolin-8-olに関する追加情報
Introduction to 2-Azepan-1-yl-quinolin-8-ol (CAS No: 1225777-63-8)
2-Azepan-1-yl-quinolin-8-ol, identified by its Chemical Abstracts Service (CAS) number 1225777-63-8, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This molecule, featuring a quinoline core linked to an azepane ring, has garnered attention due to its structural uniqueness and potential biological activities. The quinoline moiety is well-documented for its role in various therapeutic applications, while the azepane ring introduces a distinct conformational flexibility that may influence its interactions with biological targets.
The structural framework of 2-Azepan-1-yl-quinolin-8-ol combines the aromatic system of quinoline with the saturated heterocyclic ring of azepane. This combination not only imparts unique electronic and steric properties but also opens up possibilities for diverse pharmacological effects. Quinoline derivatives are widely recognized for their antimicrobial, antimalarial, and anticancer properties, while azepane-based compounds have shown promise in modulating enzyme activities and receptor binding. The synergistic effects of these two structural components make 2-Azepan-1-yl-quinolin-8-ol a compelling candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-Azepan-1-yl-quinolin-8-ol and biological targets. Studies using molecular dynamics simulations have revealed that the azepane ring enhances the compound's ability to adopt multiple conformations, which could be advantageous in binding to flexible or allosteric sites on proteins. Additionally, quantum mechanical calculations have suggested that the quinoline moiety can engage in π-stacking interactions with aromatic residues in protein binding pockets, further stabilizing the compound-protein complex.
In the realm of drug discovery, 2-Azepan-1-yl-quinolin-8-ol has been explored as a potential scaffold for developing novel therapeutic agents. Its unique structural features make it a versatile platform for modifying pharmacokinetic properties such as solubility, permeability, and metabolic stability. Researchers have employed structure-based drug design strategies to optimize the compound's bioactivity. For instance, modifications to the azepane ring have been investigated to improve binding affinity to specific enzymes or receptors involved in diseases such as cancer and inflammation.
One particularly intriguing aspect of 2-Azepan-1-yl-quinolin-8-ol is its potential application in targeting kinases, which are critical enzymes in many signaling pathways associated with diseases like cancer. Preclinical studies have demonstrated that quinoline derivatives can inhibit kinase activity by competing with ATP binding or by inducing conformational changes in the enzyme. The presence of the azepane ring in 2-Azepan-1-ylofquinolinone may further enhance its inhibitory effects by improving interactions with key residues in the kinase active site. This has led to investigations into its efficacy against various kinases, including those overexpressed in resistant tumor cell lines.
Another area of interest is the compound's potential as an anti-inflammatory agent. Chronic inflammation is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Quinoline derivatives have shown anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory enzymes such as COX and LOX. The structural features of 2-Azepan-ylofquinolinone may contribute to its ability to interfere with inflammatory signaling pathways by selectively targeting key mediators. Preliminary studies have indicated that it can reduce pro-inflammatory cytokine levels in vitro, suggesting its therapeutic potential.
The synthesis of 2-Azepan-ylofquinolinone presents both challenges and opportunities for medicinal chemists. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have enabled more efficient production of complex molecules like this one. These techniques not only improve scalability but also allow for greater structural diversity, facilitating the discovery of novel analogs with enhanced bioactivity.
Evaluation of 2-Azepan-ylofquinolinone's pharmacokinetic profile is crucial for determining its suitability as a drug candidate. In vitro studies using cell-based models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has demonstrated reasonable solubility in aqueous media, which is essential for oral bioavailability. Additionally, preliminary metabolic studies suggest that it is susceptible to biotransformation by cytochrome P450 enzymes, which could influence its half-life and systemic exposure.
The safety profile of 2-Azepan-ylofquinolinone has also been assessed through toxicological studies conducted both in vitro and in vivo. These investigations have focused on evaluating potential adverse effects at various doses and exposure durations. Early results indicate that the compound exhibits low toxicity at therapeutic concentrations but may cause dose-dependent side effects at higher levels. Understanding these toxicological parameters is essential for guiding future clinical development efforts.
Future directions for research on 2-Azepan-ylofquinolinone include exploring its mechanism of action in greater detail and conducting preclinical trials to validate its therapeutic efficacy. Investigating how the compound interacts with specific biological targets at an atomic level will provide valuable insights into its mode of action and help identify potential off-target effects. Preclinical trials will be instrumental in assessing its efficacy against relevant disease models and establishing optimal dosing regimens for clinical translation.
The integration of computational tools with experimental data has revolutionized drug discovery processes like those involving 2-Azepan-ylofquinolinone. High-throughput screening (HTS) combined with machine learning algorithms enables rapid identification of bioactive compounds from large libraries. Virtual screening techniques can further accelerate this process by predicting binding affinities based on known structures and biological data sets.
In conclusion, 2-Azepan-ylofquinolinone (CAS No: 1225777 - 63 - 8) represents a promising therapeutic agent with unique structural features that may confer advantages over existing treatments.
The combination of quinoline
and azepane moieties offers
potential benefits across multiple
disease areas.
Ongoing research efforts
are aimed at elucidating
its mechanism
of action,
optimizing
synthetic routes,
and evaluating
1225777-63-8 (2-Azepan-1-yl-quinolin-8-ol) Related Products
- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)
- 2034471-72-0(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)
- 1805124-98-4(Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate)
- 2228945-97-7(1-fluoro-3-propylhexan-2-ol)
- 392323-49-8(4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide)
- 63751-90-6(1,2-Cyclopropanedicarboxylic acid, 1-chloro-)
- 1361527-65-2(6-(Perchlorophenyl)picolinonitrile)
- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 1368712-75-7(1,4-difluoro-2-(2-isocyanatoethyl)benzene)
- 4692-12-0(1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose)




